molecular formula C22H23NO6 B12199416 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate

6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12199416
M. Wt: 397.4 g/mol
InChI Key: CCXHLUBFTKCFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic ester derivative combining a benzo[c]chromenone core (a tricyclic aromatic system with a ketone group) and a Boc-protected amino acid side chain. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures. This compound shares structural motifs with bioactive molecules, particularly in medicinal chemistry, where chromenone derivatives are explored for antimicrobial, anticancer, and photophysical applications .

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C22H23NO6/c1-5-17(23-21(26)29-22(2,3)4)20(25)27-13-10-11-15-14-8-6-7-9-16(14)19(24)28-18(15)12-13/h6-12,17H,5H2,1-4H3,(H,23,26)

InChI Key

CCXHLUBFTKCFQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multi-step reactions. One common approach is the Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This method provides good yields and high regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzo[c]chromen derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The ability to modulate biological pathways makes it a valuable tool in drug development .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biological pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Chromenone Derivatives

a. 6-Oxo-6H-Benzo[c]chromen-3-yl Acetate
  • Structure: The acetate analog replaces the Boc-amino butanoate group with a simple acetyl ester.
  • Synthesis : Prepared via esterification of 6-oxo-benzo[c]chromen-3-ol with acetic anhydride under mild conditions .
  • Properties :
    • Higher solubility in polar solvents (e.g., DMSO) compared to the Boc-protected derivative due to reduced steric hindrance.
    • Lower thermal stability (decomposition at ~150°C vs. >200°C for Boc derivatives).
b. Methyl 2-Benzoylamino-3-Oxobutanoate
  • Structure: Features a benzoylamino group and a β-keto ester, differing in the absence of the chromenone core.
  • Reactivity: The β-keto group enables tautomerization and nucleophilic attacks, a feature absent in the target compound due to its rigid chromenone backbone .

Boc-Protected Amino Acid Esters

a. (2R,6S)-Dibenzyl 2-(Benzyloxycarbonylamino)-6-(tert-Butoxycarbonylamino)Heptanedioate (Compound 9)
  • Structure : Contains dual Boc and benzyloxycarbonyl (Cbz) protecting groups on a heptanedioate backbone.
  • Synthesis : Involves TEMPO/NaClO2 oxidation and BBDI-mediated coupling, analogous to methods for Boc-protected intermediates .
  • Comparison: Solubility: Lower in non-polar solvents compared to the target compound due to the larger, branched heptanedioate chain. Deprotection: Boc groups in both compounds require acidic conditions (e.g., TFA), but Compound 9’s Cbz group necessitates hydrogenolysis, complicating sequential deprotection .
b. Methyl 2-Benzoylamino-3-Arylaminobut-2-Enoates
  • Structure: Aryl-substituted enoates with benzoylamino groups.
  • Reactivity: The enoate system undergoes cyclization reactions under acidic conditions, unlike the chromenone-based target compound, which is more stable under similar conditions .

Key Physicochemical and Functional Comparisons

Property Target Compound 6-Oxo-Benzo[c]chromen-3-yl Acetate Compound 9 Methyl 2-Benzoylamino-3-Oxobutanoate
Molecular Weight (g/mol) ~415.4 (calculated) 268.3 690.8 251.3
Solubility in CH2Cl2 Moderate High Low High
Thermal Stability (°C) >200 (decomposition) ~150 >200 ~100
Protecting Group Stability Boc stable in base, labile in acid N/A Boc/Cbz labile in acid/H2 Benzoyl stable in mild acid
Functional Reactivity Ester hydrolysis, Boc deprotection Ester hydrolysis Multi-step deprotection Keto-enol tautomerism, cyclization

Research Implications and Limitations

  • Target Compound Advantages: The Boc group enables selective deprotection for further functionalization, a critical feature for prodrug design . Chromenone core offers UV absorption properties (λmax ~300 nm), useful in photodynamic therapy studies .
  • Challenges: Limited solubility in aqueous media restricts biological testing. No direct synthetic protocols or spectral data (e.g., NMR, IR) are reported in the provided evidence, highlighting gaps in characterization .

Biological Activity

The compound 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a derivative of the benzo[c]chromene class, which has gained attention due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H21NO6C_{21}H_{21}NO_6 with a molecular weight of 383.4 g/mol. Its structure features a benzo[c]chromene core, which is known for various biological activities, including anti-inflammatory and neuroprotective effects.

1. Pharmacological Effects

Research indicates that derivatives of benzo[c]chromenes possess significant pharmacological properties. The specific compound in focus has been evaluated for its potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE2, which plays a crucial role in various cellular signaling pathways.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Alkoxylated 6H-benzo[c]chromen-6-onePDE2 Inhibition3.67 ± 0.47PMC8199001
Urolithin BNeuroprotectiveN/APMC8199001
Compound 1fNeurotoxicity Protection12.5 (optimal)PMC8199001

The primary mechanism by which 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate exerts its effects is through the inhibition of phosphodiesterase enzymes, particularly PDE2. This inhibition leads to an increase in cyclic nucleotide levels (cAMP and cGMP), which are critical for various physiological processes, including neuronal signaling and inflammation reduction.

3. Neuroprotective Effects

Studies have shown that compounds similar to 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate can protect neurons from oxidative stress and apoptosis. For instance, in experiments involving HT-22 cells, the compound demonstrated significant protective effects against corticosterone-induced neurotoxicity, enhancing cell viability in a dose-dependent manner .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Neuroprotection in Cell Models : A study evaluated the protective effects of related compounds against oxidative stress in neuronal cell lines. Results indicated that these compounds could significantly reduce cell death induced by oxidative agents .
  • PDE Inhibition Studies : Another research focused on synthesizing various derivatives to assess their PDE inhibitory activity. The findings highlighted that certain substitutions on the benzo[c]chromene ring enhanced PDE inhibition, suggesting structure-activity relationships that could guide future drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.